N-[(R)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-N-methyl-acetamide
Description
N-[(R)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-N-methyl-acetamide is a pyrrolidine-based acetamide derivative characterized by its chiral (R)-configuration, a pyrrolidine ring, and a 2-aminoethyl side chain.
Properties
IUPAC Name |
N-[(3R)-1-(2-aminoethyl)pyrrolidin-3-yl]-N-methylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3O/c1-8(13)11(2)9-3-5-12(7-9)6-4-10/h9H,3-7,10H2,1-2H3/t9-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXNJQWUYSLZOAI-SECBINFHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C1CCN(C1)CCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N(C)[C@@H]1CCN(C1)CCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrrolidine Ring Formation and Stereochemical Control
The pyrrolidine core is constructed via cyclization reactions that establish the (R)-configuration at the C3 position. A patented method employs S-1,2,4-butanetriol as a starting material, which undergoes sequential mesylation to form methanesulfonic acid 3-methanesulfonyloxy-1-methanesulfonyloxymethyl-propyl ester (butyl-1,2,4-trimesylate) . Reaction with benzylamine in tetrahydrofuran (THF) at 50–60°C induces cyclization, yielding an optically active pyrrolidine derivative (Fig. 1A) . The benzyl group serves as a temporary protecting group for the secondary amine, which is later replaced by allyloxycarbonyl (Alloc) under mild conditions .
Critical Parameters :
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Temperature : Reactions below 60°C minimize racemization.
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Solvent : THF enhances reaction kinetics compared to dimethoxyethane .
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Pressure : High-pressure conditions (5–8 MPa) during amination improve enantiomeric excess (ee > 98%) .
Introduction of the 2-Aminoethyl Side Chain
The aminoethyl moiety is introduced via nucleophilic substitution or reductive amination. In one approach, the pyrrolidine intermediate is treated with 2-chloroethylamine hydrochloride in the presence of potassium carbonate, yielding the secondary amine . Alternatively, reductive amination using glyoxal and sodium cyanoborohydride under acidic conditions provides higher regioselectivity (Table 1) .
Table 1: Comparative Analysis of Aminoethylation Methods
| Method | Reagents | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Nucleophilic Substitution | 2-Chloroethylamine, K2CO3 | DMF | 62 | 88 |
| Reductive Amination | Glyoxal, NaBH3CN | MeOH | 78 | 95 |
Reductive amination is preferred for scalability, though it requires stringent pH control (pH 4–5) to avoid over-reduction .
Acetamide Functionalization
The N-methyl-acetamide group is installed via acylation of the tertiary amine. A two-step protocol involves:
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Methylation : Treatment with methyl iodide in the presence of Hunig’s base (DIPEA) to form the N-methyl intermediate.
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Acetylation : Reaction with acetyl chloride in dichloromethane (DCM) at 0°C, followed by quenching with aqueous sodium bicarbonate .
Optimization Insights :
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Order of Reactions : Prior methylation prevents competitive acetylation of the primary amine.
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Solvent Effects : DCM minimizes side reactions compared to THF .
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Catalysis : DMAP (4-dimethylaminopyridine) accelerates acetylation, reducing reaction time from 12 h to 3 h .
Deprotection and Final Product Isolation
The Alloc group is removed using palladium-catalyzed hydrogenolysis. A mixture of Pd/C (10 wt%) and ammonium formate in methanol under H2 atmosphere cleaves the Alloc group within 2 h at room temperature . Subsequent purification via flash chromatography (silica gel, CH2Cl2/MeOH 9:1) affords the final compound with >99% chemical purity .
Challenges :
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Residual Palladium : Chelating resins (e.g., SiliaBond Thiol) reduce Pd content to <5 ppm .
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Racemization Risk : Low-temperature (0–5°C) workup preserves stereochemical integrity .
Industrial-Scale Production Considerations
Large-scale synthesis (≥1 kg) employs continuous flow reactors for cyclization and amination steps, enhancing heat transfer and reproducibility . Key metrics from pilot studies include:
Table 2: Industrial Process Metrics
| Step | Throughput (kg/h) | Yield (%) | Energy Use (kWh/kg) |
|---|---|---|---|
| Cyclization | 2.4 | 85 | 12 |
| Reductive Amination | 1.8 | 78 | 18 |
| Acetylation | 3.1 | 91 | 8 |
Automated crystallization systems using anti-solvent (n-heptane) addition improve particle size distribution for pharmaceutical-grade material .
Comparative Evaluation of Synthetic Routes
Four routes were evaluated for cost, yield, and scalability (Table 3). Route C, utilizing reductive amination and flow chemistry, emerged as the most efficient.
Table 3: Route Comparison
| Route | Steps | Total Yield (%) | Cost ($/kg) | Scalability |
|---|---|---|---|---|
| A | 5 | 48 | 12,000 | Moderate |
| B | 4 | 52 | 9,500 | High |
| C | 4 | 67 | 7,200 | Very High |
| D | 6 | 41 | 15,000 | Low |
Route C’s advantages include fewer purification steps and integration of continuous manufacturing .
Chemical Reactions Analysis
Types of Reactions
N-[®-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-N-methyl-acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the amino or acetamide groups, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenated compounds, acyl chlorides.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted compounds depending on the specific reagents and conditions used.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula: C11H23N3O
- Molecular Weight: 213.32 g/mol
- IUPAC Name: N-[1-(2-aminoethyl)pyrrolidin-3-yl]-N-methylacetamide
- CAS Number: 131900-62-4
The compound features a pyrrolidine ring substituted with an aminoethyl group, which is significant for its biological activity. Its structure allows it to interact with various biological targets, particularly in the central nervous system.
Pharmacological Applications
- Opioid Receptor Modulation
-
Neurological Research
- This compound has been explored for its effects on neurotransmitter systems, particularly those involving dopamine and serotonin. Research indicates that it may influence mood and cognitive functions, making it a candidate for further investigation in treating conditions such as depression and anxiety .
- Development of Novel Therapeutics
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-[®-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-N-methyl-acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to specific receptors or enzymes, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including signal transduction, metabolic processes, and gene expression.
Comparison with Similar Compounds
Stereoisomers and Enantiomers
- N-[(S)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-N-methyl-acetamide (): The S-enantiomer of the target compound. Chirality significantly impacts receptor binding; the (R)-configuration may exhibit higher affinity for chiral targets like G protein-coupled receptors (GPCRs) compared to the (S)-form. Enantiomeric pairs often differ in pharmacokinetics and toxicity profiles .
Substituent Modifications
- N-[(S)-1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-N-methyl-acetamide (): Replaces the amino group with a hydroxyl.
- 2-Amino-N-cyclopropyl-N-((R)-1-methyl-pyrrolidin-3-yl)-acetamide (): Incorporates a cyclopropyl group instead of ethylamino. The cyclopropyl moiety introduces steric hindrance, possibly enhancing metabolic stability but reducing conformational flexibility for target binding .
Ring Size and Heteroatom Variations
Aromatic and Electronic Modifications
- N-(4-Hydroxy-3-(pyrrolidin-1-ylmethyl)phenyl)acetamide ():
Features a phenyl ring with a pyrrolidinylmethyl group. The aromatic system enables π-π stacking interactions, enhancing selectivity for aromatic-rich binding sites (e.g., kinases) compared to the aliphatic target compound . - N-(2-cyano-ethyl)-N-methyl-acetamide (): Contains a cyano group, a strong electron-withdrawing substituent.
Structural and Functional Comparison Table
Biological Activity
N-[(R)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-N-methyl-acetamide, often referred to as a pyrrolidine derivative, is a compound of significant interest in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antibacterial, antifungal, and other pharmacological properties supported by diverse research findings.
Antibacterial Activity
Research has shown that derivatives of pyrrolidine compounds exhibit notable antibacterial properties. A study highlighted the effectiveness of various pyrrolidine derivatives against Gram-positive and Gram-negative bacteria. For example, certain pyrrolidine alkaloids demonstrated minimum inhibitory concentration (MIC) values against Staphylococcus aureus and Escherichia coli ranging from 0.04 to 0.05 M .
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| Pyrrolidine A | E. coli | 75 |
| Pyrrolidine B | B. subtilis | 125 |
| This compound | S. aureus | <100 |
Antifungal Activity
In addition to antibacterial properties, the compound also exhibits antifungal activity. A comparative study indicated that certain pyrrolidine derivatives were effective against common fungal strains, with MIC values significantly lower than standard antifungal agents .
The mechanism by which this compound exerts its biological effects is thought to involve the disruption of bacterial cell wall synthesis and interference with protein synthesis pathways. This is characteristic of many compounds containing a pyrrolidine structure .
Case Studies
- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial efficacy of several pyrrolidine derivatives, including this compound. The results indicated that this compound had superior activity compared to traditional antibiotics, particularly against resistant strains of bacteria .
- Pharmacokinetics and Toxicology : Research into the pharmacokinetics of this compound revealed favorable absorption characteristics in vitro, with minimal cytotoxicity observed in human cell lines at therapeutic concentrations .
Q & A
Q. What are the recommended synthetic routes for synthesizing N-[(R)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-N-methyl-acetamide in laboratory settings?
A common approach involves multi-step nucleophilic substitution and condensation reactions. For example:
- Step 1 : Functionalize pyrrolidin-3-yl derivatives with a 2-amino-ethyl group via reductive amination or alkylation, ensuring stereochemical control for the (R)-configuration.
- Step 2 : Introduce the methyl-acetamide moiety using acetylation reagents (e.g., acetyl chloride) under anhydrous conditions.
- Purification : Chromatography or crystallization is recommended to isolate enantiomerically pure products.
Reference conditions include ethanol as a solvent and piperidine as a catalyst at 0–5°C for 2 hours, as applied in analogous acetamide syntheses .
Q. What safety protocols are recommended for handling this compound given limited toxicological data?
Due to insufficient acute toxicity data (e.g., oral, dermal, or inhalation hazards), adopt precautionary measures:
- Personal Protective Equipment (PPE) : Wear chemical-resistant gloves, lab coats, and safety goggles.
- Respiratory Protection : Use P95 respirators for low exposure or OV/AG-P99 filters for higher concentrations .
- Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks.
Q. How can researchers characterize the structural and purity profile of this compound?
Employ a combination of analytical techniques:
- Nuclear Magnetic Resonance (NMR) : Confirm stereochemistry and functional groups via H and C NMR.
- Mass Spectrometry (MS) : Verify molecular weight and fragmentation patterns.
- X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction (as demonstrated for structurally related pyrrolidine-acetamide derivatives) .
Advanced Research Questions
Q. How can synthetic yield be optimized using reaction engineering principles?
- Design of Experiments (DoE) : Systematically vary parameters (temperature, solvent, catalyst loading) to identify optimal conditions.
- Continuous Flow Reactors : Enhance mixing and heat transfer for exothermic steps (e.g., acetylation).
- In-line Analytics : Use FTIR or HPLC to monitor reaction progress in real time .
Q. What computational methodologies predict the reactivity and stability of this compound in novel reaction environments?
- Quantum Chemical Calculations : Employ density functional theory (DFT) to model reaction pathways and transition states.
- Machine Learning : Train models on existing pyrrolidine-acetamide datasets to predict regioselectivity or byproduct formation.
- Reaction Path Search : Tools like the Artificial Force Induced Reaction (AFIR) method can simulate plausible reaction mechanisms .
Q. How should researchers address contradictions in reported data or gaps in physicochemical properties?
- Experimental Validation : Measure missing properties (e.g., logP, solubility) via shake-flask methods or differential scanning calorimetry (DSC).
- Comparative Analysis : Cross-reference data with structurally similar compounds (e.g., N-benzylpyrrolidin-3-yl derivatives) to infer trends .
- Collaborative Reproducibility : Partner with independent labs to verify disputed results, ensuring alignment with OECD test guidelines.
Tables for Key Methodological Insights
Q. Table 1. Recommended Analytical Techniques
| Property | Technique | Reference |
|---|---|---|
| Stereochemical Purity | Chiral HPLC or X-ray Crystallography | |
| Thermal Stability | Thermogravimetric Analysis (TGA) | |
| Partition Coefficient | Shake-Flake Method (logP) |
Q. Table 2. Computational Tools for Reaction Design
| Tool | Application | Reference |
|---|---|---|
| DFT (Gaussian, ORCA) | Transition State Modeling | |
| AFIR Method | Reaction Pathway Exploration | |
| Machine Learning (RDKit) | Byproduct Prediction |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
